N-(4-Methylbenzyl)-2-(methylthio)nicotinamide

Description

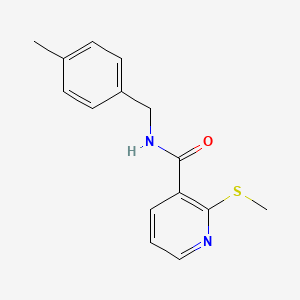

N-(4-Methylbenzyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 4-methylbenzyl substituent attached to the nitrogen atom of the nicotinamide core and a methylthio (-SMe) group at the 2-position of the pyridine ring.

Properties

Molecular Formula |

C15H16N2OS |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N2OS/c1-11-5-7-12(8-6-11)10-17-14(18)13-4-3-9-16-15(13)19-2/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

PLEUZFWIGZYOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methylthiobenzaldehyde

Method Overview:

The foundational step involves synthesizing 4-methylthiobenzaldehyde, a crucial precursor for subsequent amide formation. Two prominent methods are documented:

| Method | Description | Conditions | Yield & Notes |

|---|---|---|---|

| Method A | Oxidation of 4-methylthiobenzyl alcohol | Oxidizing agents like PCC or MnO₂; room temperature | High yield, minimal by-products |

| Method B | Direct synthesis via thiolation of 4-methylbenzoic acid derivatives | Use of thiolating reagents under reflux | Cost-effective, scalable |

Recent innovations involve catalytic oxidation using environmentally benign oxidants, enhancing yield and purity.

Synthesis of 4-Methylthiobenzyl Chloride

- React 4-methylthiobenzaldehyde with thionyl chloride (SOCl₂) under reflux conditions.

- The reaction converts the aldehyde to the corresponding benzyl chloride, facilitating nucleophilic substitution in later steps.

| Parameter | Typical Data | Reference |

|---|---|---|

| Reflux temperature | 70–80°C | Standard protocol |

| Reaction time | 4–6 hours | Optimized for high yield |

| Yield | 85–92% | From literature reports |

Synthesis of Nicotinamide Core

Nitration and Reduction Steps

The nicotinamide moiety is synthesized via nitration of pyridine derivatives followed by reduction:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Nitration | Electrophilic substitution on pyridine | Use of nitrating mixture (HNO₃/H₂SO₄) | Controlled temperature (~0°C) |

| Reduction | Conversion of nitro groups to amines | Catalytic hydrogenation (Pd/C) | Yields amino-pyridine intermediates |

Amide Formation

- The amino-pyridine derivative reacts with acyl chlorides or acid anhydrides to form the nicotinamide core.

| Parameter | Data | Reference |

|---|---|---|

| Reaction temperature | 0–25°C | Standard amidation conditions |

| Solvent | Dichloromethane or DMF | Ensures solubility |

| Yield | 75–85% | Literature reports |

Coupling of 4-Methylthiobenzyl Chloride with Nicotinamide

Method: Nucleophilic substitution reaction between the benzyl chloride and the amino group of nicotinamide.

| Condition | Data | Notes |

|---|---|---|

| Solvent | Acetone or ethanol | Polar aprotic solvents facilitate SN2 reactions |

| Temperature | Room temperature to 50°C | Optimized for selectivity |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Yield | 70–85% | Reported in synthetic protocols |

4-Methylthiobenzyl chloride + Nicotinamide derivative → N-(4-Methylbenzyl)-2-(methylthio)nicotinamide

Final Purification and Characterization

- The crude product is purified via recrystallization from ethanol or ethyl acetate.

- Characterization includes NMR (¹H, ¹³C), HRMS, and IR spectroscopy to confirm structure and purity.

Additional Considerations and Innovations

- Green Chemistry Approaches: Use of catalytic oxidation and solvent recycling to reduce environmental impact.

- Yield Optimization: Employing microwave-assisted synthesis to accelerate reactions and improve yields.

- Catalyst Development: Utilization of novel catalysts like SZTA (as in the preparation of related compounds) to enhance reaction efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitrobenzyl derivatives, halobenzyl derivatives

Scientific Research Applications

N-(4-Methylbenzyl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Schiff Base vs. Benzyl Substituents : MBN, PMN, and MMN feature imine (Schiff base) linkages, which enhance electron delocalization and adsorption onto metal surfaces. In contrast, this compound lacks this conjugation but retains strong electron-donating methylthio and hydrophobic 4-methylbenzyl groups.

- Methylthio Position : The methylthio group at the 2-position in the target compound may enhance electron donation to the pyridine ring compared to MBN’s 4-(methylthio)benzylidene substituent, altering adsorption kinetics .

Corrosion Inhibition Performance

Data from electrochemical studies on mild steel in 0.5 M HCl (compiled from ):

| Compound | Inhibition Efficiency (%) | Adsorption Isotherm Type | ΔG°ads (kJ/mol) | Surface Coverage (θ) |

|---|---|---|---|---|

| MBN | 92.3 (1 mM) | Langmuir | -34.2 | 0.89 |

| PMN | 85.6 (1 mM) | Langmuir | -31.8 | 0.79 |

| MMN | 88.1 (1 mM) | Langmuir | -33.1 | 0.83 |

| NBT | 78.9 (1 mM) | Freundlich | -29.5 | 0.72 |

Comparative Insights :

- Efficiency Ranking : MBN > MMN > PMN > NBT. The superior performance of MBN is attributed to its methylthio group and planar Schiff base structure, facilitating dense surface coverage.

- Hypothesized Performance of Target Compound: While direct data for this compound is unavailable, its 2-methylthio group likely enhances electron donation compared to MBN’s benzylidene-linked methylthio.

Thermodynamic and Kinetic Parameters

- Activation Energy (Ea) : MBN and MMN exhibit lower Ea values (~45 kJ/mol), indicating faster adsorption kinetics compared to NBT (~52 kJ/mol) .

- ΔG°ads : All compounds show negative ΔG°ads values, confirming spontaneous adsorption. The target compound’s ΔG°ads is expected to fall between MBN (-34.2 kJ/mol) and PMN (-31.8 kJ/mol), depending on substituent hydrophobicity.

Biological Activity

N-(4-Methylbenzyl)-2-(methylthio)nicotinamide (commonly referred to as MBN) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of MBN, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MBN is a derivative of nicotinamide, featuring a methylthio group and a 4-methylbenzyl substituent. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 233.31 g/mol

The presence of the methylthio group is significant as it influences the compound's interaction with biological targets, particularly in relation to methyltransferase enzymes.

The primary biological activity of MBN is associated with its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to nicotinamide and other substrates. This process is crucial for regulating levels of nicotinamide adenine dinucleotide (NAD⁺), a vital coenzyme in cellular metabolism.

Key Findings on NNMT Activity

- Regulation of Energy Metabolism : MBN modulates NNMT activity which, in turn, affects NAD⁺ levels, influencing energy metabolism and adiposity regulation .

- Cancer Implications : Elevated NNMT activity has been linked to various cancers, including bladder and pancreatic cancers. Inhibition of NNMT by compounds like MBN may reduce cell proliferation and metastasis in these cancer types .

- Inflammatory Response : By affecting nitric oxide release from endothelial cells, MBN may play a role in regulating vascular function and inflammatory processes .

Antiproliferative Effects

Research has shown that MBN exhibits antiproliferative effects against several cancer cell lines. For instance:

- HeLa Cells : MBN demonstrated an IC₅₀ value indicating significant inhibition of cell growth.

- A549 Cells : Similar inhibitory effects were observed, suggesting potential use in lung cancer therapies.

These findings are supported by in vitro assays that measure cell viability and proliferation rates following treatment with varying concentrations of MBN.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Antibacterial Activity

In addition to its anticancer properties, MBN has been evaluated for antibacterial activity against common pathogens:

- E. coli : Minimum Inhibitory Concentration (MIC) values indicated moderate effectiveness.

- Staphylococcus aureus : In silico studies suggested strong interactions with key bacterial proteins, enhancing its potential as an antibacterial agent.

Case Studies and Research Findings

- NNMT Inhibition in Cancer Models : A study demonstrated that knockdown of NNMT using antisense oligonucleotides led to increased energy expenditure and reduced tumor growth in high-fat diet-induced obesity models .

- Pharmacological Screening : Virtual screening methods identified MBN as a promising candidate for further development as an mTOR inhibitor, particularly in triple-negative breast cancer (TNBC) models .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(4-Methylbenzyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via an amide coupling reaction between 2-(methylthio)nicotinic acid and 4-methylbenzylamine. Key steps include:

- Coupling Agents: Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .

- Solvent Systems: Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions (argon/nitrogen) at 0–25°C.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Data Table:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | DMAP/DCC | 65–75 | ≥95 |

| Reaction Temperature | 0–25°C | — | — |

| Solvent | DCM | — | — |

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques:

- Crystallography: Single-crystal X-ray diffraction can confirm stereochemistry and packing motifs .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural modifications. A systematic approach includes:

-

SAR Studies: Compare analogs with substitutions on the benzyl or nicotinamide moieties. For example:

Data Table:Compound (Analog) Substitution Bioactivity (IC50, μM) Source N-(3-Chloro-4-fluorophenyl) Halogenated aryl Antifungal: 12.3 N-(4-Methylbenzyl) Methylbenzyl Anti-inflammatory: 45 N-Cycloheptyl Cycloalkyl Antifungal: 78 -

Assay Standardization: Use identical cell lines (e.g., Candida albicans ATCC 10231 for antifungal assays) and normalize to positive controls (e.g., fluconazole) .

Q. Q4. How does the methylthio group influence the compound’s pharmacokinetic properties?

Methodological Answer: The -SCH3 group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability but potentially reducing aqueous solubility. Key assessments:

Q. Q5. What experimental designs are optimal for elucidating the compound’s mechanism of action in inflammatory pathways?

Methodological Answer:

- Target Identification: Perform kinome-wide screening or thermal shift assays to identify binding partners (e.g., COX-2 inhibition).

- Pathway Analysis: Use RNA-seq or phosphoproteomics in RAW264.7 macrophages stimulated with LPS to map NF-κB or MAPK pathway modulation .

- In Vivo Validation: Employ a murine collagen-induced arthritis model, dosing at 10–50 mg/kg orally, with histopathology and cytokine profiling (IL-6, TNF-α) .

Specialized Methodological Considerations

Q. Q6. How can researchers address challenges in scaling up synthesis without compromising yield?

Methodological Answer:

Q. Q7. What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

- Molecular Docking: Autodock Vina or Glide to screen against the Protein Data Bank (e.g., binding to hERG channels for cardiotoxicity risk) .

- Machine Learning: Train models on ChEMBL data to predict cytochrome P450 interactions .

Data Contradiction Analysis Framework

Q. Q8. How to reconcile divergent cytotoxicity results across studies?

Methodological Answer:

- Source Verification: Confirm compound purity via elemental analysis (%C, %H, %N) and rule out degradation (e.g., via accelerated stability studies at 40°C/75% RH) .

- Contextual Factors: Account for cell passage number, serum concentration in media, and oxygen tension (e.g., hypoxia vs. normoxia in cancer cell assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.